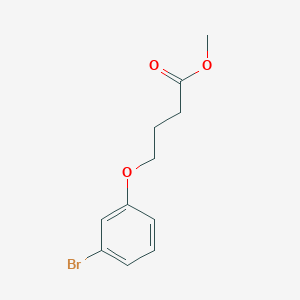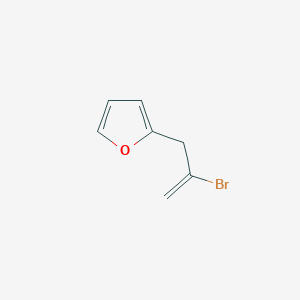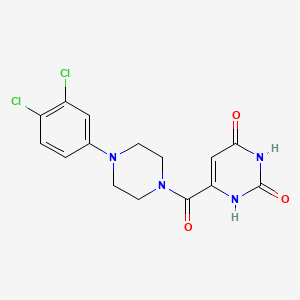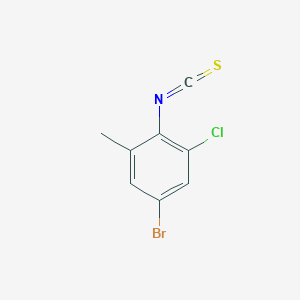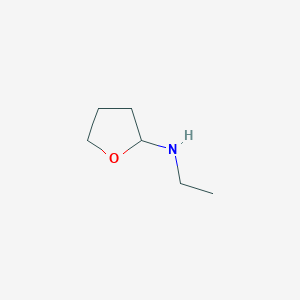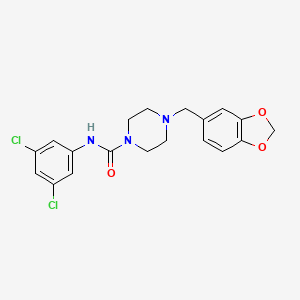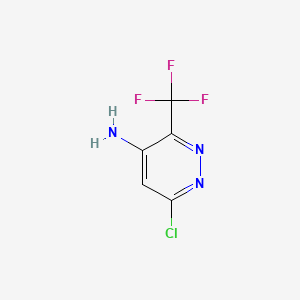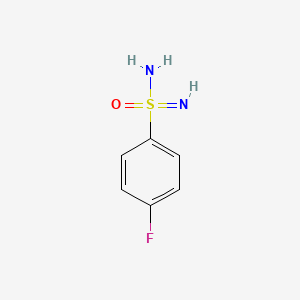
1-Bromo-2-(1-fluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(1-fluorocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a fluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(1-fluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Bromination: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Cyclopropanation: The introduction of the fluorocyclopropyl group is achieved through a cyclopropanation reaction. This involves the reaction of the brominated benzene with a fluorinated diazo compound under the influence of a transition metal catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(1-fluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield the corresponding cyclopropylbenzene derivatives without the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(1-fluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(1-fluorocyclopropyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the fluorocyclopropyl group may interact with enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Similar structure but with two fluorine atoms on the cyclopropyl ring.
1-Bromo-2-(1-chlorocyclopropyl)benzene: Contains a chlorine atom instead of fluorine on the cyclopropyl ring.
1-Bromo-2-(1-methylcyclopropyl)benzene: Features a methyl group on the cyclopropyl ring.
Uniqueness
1-Bromo-2-(1-fluorocyclopropyl)benzene is unique due to the presence of a single fluorine atom on the cyclopropyl ring, which can significantly influence its reactivity and interactions compared to other halogenated or alkylated derivatives.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C9H8BrF |
|---|---|
Molekulargewicht |
215.06 g/mol |
IUPAC-Name |
1-bromo-2-(1-fluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H8BrF/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6H2 |
InChI-Schlüssel |
UBLZPIOCEARLTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)
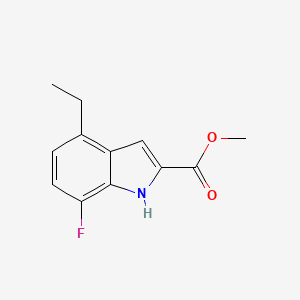
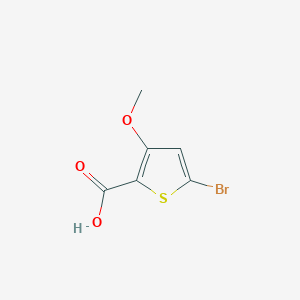
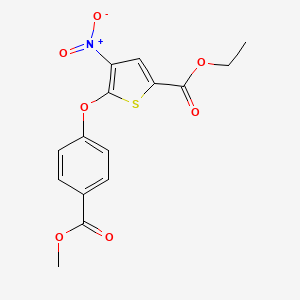
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
